molecular formula C9H5NO2 B015270 5-Cyanophthalide CAS No. 82104-74-3

5-Cyanophthalide

Cat. No.: B015270
CAS No.: 82104-74-3
M. Wt: 159.14 g/mol
InChI Key: XEEGWTLAFIZLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyanophthalide is an organic compound with the molecular formula C9H5NO2. It is a key intermediate in the synthesis of various pharmaceuticals, most notably citalopram, a selective serotonin reuptake inhibitor used to treat depression. The compound is characterized by a five-membered lactone ring fused to a benzene ring, with a cyano group attached to the benzene ring.

Biochemical Analysis

Biochemical Properties

5-Cyanophthalide plays a significant role in biochemical reactions, particularly in the synthesis of citalopram and its active enantiomer, S(+) citalopram . It interacts with enzymes such as acyl chloride and hydroxylamine during its synthesis process . These interactions involve the conversion of 5-carboxyphthalide to this compound through a series of chemical reactions, highlighting its importance as a synthetic intermediate.

Cellular Effects

This compound influences various cellular processes, particularly in the context of its role as an intermediate in the synthesis of citalopram . While specific cellular effects of this compound itself are not extensively documented, its role in the production of citalopram suggests potential impacts on cell signaling pathways, gene expression, and cellular metabolism. Citalopram is known to affect serotonin levels in the brain, which can influence mood and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in the synthesis of citalopram . The compound undergoes a series of chemical reactions, including binding interactions with acyl chloride and hydroxylamine, leading to the formation of citalopram . This process involves enzyme inhibition and activation, which are crucial for the successful synthesis of the antidepressant.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is known to be stable under sealed, dry conditions at room temperature . Over time, its effects on cellular function can be observed through in vitro and in vivo studies, particularly in the context of its role in citalopram synthesis .

Dosage Effects in Animal Models

Given its role in the synthesis of citalopram, it is likely that varying dosages could influence the efficiency of the synthesis process and the resulting pharmacological effects of citalopram . High doses of citalopram have been associated with toxic effects, which may also be relevant for this compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of citalopram . It interacts with enzymes such as acyl chloride and hydroxylamine, which facilitate its conversion from 5-carboxyphthalide . These interactions are crucial for the successful production of citalopram, highlighting the compound’s role in metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not extensively documented. Its role as a synthetic intermediate suggests that it may be transported and distributed in a manner similar to other small molecules involved in chemical synthesis

Subcellular Localization

Given its role in chemical synthesis, it is likely that the compound is localized in cellular compartments involved in metabolic processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanophthalide typically starts from 5-carboxyphthalide. The process involves converting 5-carboxyphthalide into its acyl chloride form using a chlorinating agent such as thionyl chloride. This intermediate is then reacted with hydroxylamine to form the corresponding hydroxamyl phthalide, which is subsequently dehydrated to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps often include recrystallization and filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 5-Cyanophthalide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the cyano group into other functional groups.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

5-Cyanophthalide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    5-Carboxyphthalide: The precursor in the synthesis of 5-Cyanophthalide.

    5-Bromophthalide: Another derivative used in organic synthesis.

    3-Cyanophthalide: A structural isomer with different reactivity.

Uniqueness: this compound is unique due to its specific structure, which makes it an essential intermediate in the synthesis of citalopram. Its cyano group and lactone ring confer distinct chemical properties that are not found in its analogs .

Properties

IUPAC Name

1-oxo-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEGWTLAFIZLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868641
Record name 1-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82104-74-3
Record name 5-Cyanophthalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82104-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1-oxoisobenzofuran-5-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082104743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-1-oxoisobenzofuran-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.615
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 4,4-dimethyl-2-(1-oxo-1,3-dihydroisobenzofuran-5-yl)oxazoline (23.1 g, 0.1 mol) in thionyl chloride (36 mL) is slowly added N,N-dimethylformamide (5 ml). The solution is heated at reflux for 1 hour and then allowed to cool to room temperature over 3 hours. Then toluene (150 mL) is added and the suspension is filtered and washed with toluene (2×50 mL). The wet crystals are taken into deionized water (150 mL) and the pH is adjusted to 8.0 with 25% aqueous ammonia. The solid is filtered and washed with deionized water (2×50 mL) and dried at 60° C. under reduced pressure. Yield: 11.9 g (75%) of an off-white product having a purity (HPLC, peak area)=92%. An analytical pure sample is obtained by crystallisation from acetic acid or toluene. 1H NMR (DMSO d-6, 500 MHz): 5.48 (2H, s), 8.04 (2H, s+s), 8.22 (1H, s).
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde (2.01 g, 12.4 mmol) obtained from Example 4-(3) was suspended in tetrahydrofuran (50 ml), and after the suspension was cooled to 0° C., hydroxylamine hydrochloride (1.04 g, 14.9 mmol) in an aqueous solution of sodium hydroxide (1.0N; 14.8 ml, 14.8 mmol) was added thereto. The resulting mixture was stirred at room temperature for 1 hour, and then concentrated to one third of the volume under reduced pressure. To the concentrated solution was added water, and the product was extracted with ethyl acetate. The combined organic layers were washed with a saturated aqueous solution of sodium chloride, and the solvent was distilled off under reduced pressure to give crude 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde oxime as a solid. The crude product was dissolved in tetrahydrofuran (50 ml), and the solution was cooled to 0° C., then triethylamine (3.04 g, 30 mmol) and anhydrous trifluoroacetic acid (3.13 g, 14.9 mmol) were added thereto. The resulting mixture was stirred at the same temperature for 30 minutes, and then warmed to room temperature followed by stirring for 30 minutes more. The reaction mixture was cooled again to 0° C., and a saturated aqueous solution of sodium hydrogen carbonate was added thereto. The reaction product was extracted with ethyl acetate, and the combined organic layers were washed with a saturated aqueous solution of sodium chloride. The extract was concentrated under reduced pressure to give a solid residue. The residue was subjected to chromatography on a silica gel (150 g) column (eluent; ethyl acetate:dichloromethane=0:1˜1:10) to afford the title compound (1.57 g, 79% yield) as a solid (mp. 200-201° C.).
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step Two
Quantity
3.13 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
79%

Synthesis routes and methods III

Procedure details

5-Chlorocarbonylphthalid (24.3 g, 0.124 mole) was dissolved in sulfolane (51 g). Sulfamide (13.8 g 0.144 mole) was added and the temperature was raised to 135° C. for 3 hours. At about 90° C., gas evolution took place. The mixture was allowed to cool and water (100 g) was added. The temperature was held at 85-90° C. for 5 min and then the solution was cooled to 60° C. The crystals were filtered off and washed with water (60 g) and acetic acid (30 g). Then the title compound was dried in vacuo. Yield: 19 g, 96%. Purity: 98.2% (hplc, peak area).
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
solvent
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Wet 5-carboxyphthalid (14 kg, approx. 6.3 kg dry, 35 mole) was suspended in sulfolane (23.5 kg). The water was removed by azeotropic distillation with toluene. Sulfamide (3.9 kg, 41 mole) and thionyl chloride (5.8 kg, 48 mole were added and the temperature was raised to 135-140° C. for 5 hours. At about 90° C. gas evolution took place. The mixture was allowed to cool to 90° C. and water (21.3 kg) was added. The temperature was held at 85-90° C. for 15 min and then the solution was cooled to 35° C. The crystals were filtered off and washed with water (14.2 kg). The title compound was crystallised from acetic acid. Yield: 3.8 kg, 68%. Purity: 99.5% (hplc, peak area).
Quantity
14 kg
Type
reactant
Reaction Step One
Quantity
3.9 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
21.3 kg
Type
reactant
Reaction Step Three
Quantity
23.5 kg
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyanophthalide
Reactant of Route 2
Reactant of Route 2
5-Cyanophthalide
Reactant of Route 3
Reactant of Route 3
5-Cyanophthalide
Reactant of Route 4
Reactant of Route 4
5-Cyanophthalide
Reactant of Route 5
Reactant of Route 5
5-Cyanophthalide
Reactant of Route 6
Reactant of Route 6
5-Cyanophthalide
Customer
Q & A

Q1: What is the primary application of 5-cyanophthalide in pharmaceutical chemistry?

A1: this compound acts as a key intermediate in the synthesis of citalopram [, , , , , , ].

Q2: Can you describe a general synthetic route for citalopram utilizing this compound?

A2: Several research papers outline synthetic pathways for citalopram starting from this compound. Common steps involve:

  • Grignard Reaction: this compound undergoes a Grignard reaction with 4-fluorophenyl magnesium halide. [, , , ]
  • Cyclization: The resulting intermediate from the Grignard reaction is subsequently cyclized. [, , , ]
  • Alkylation: The cyclized product is further reacted, often with a halogenated dimethylaminopropyl magnesium compound, to introduce the characteristic side chain of citalopram. [, ]
  • Salt Formation: The final citalopram free base is frequently converted into a pharmaceutically acceptable salt, such as citalopram hydrobromide or citalopram oxalate. [, , ]

Q3: Are there alternative methods for synthesizing this compound itself?

A3: Yes, research indicates that this compound can be synthesized from 5-carboxyphthalide. This conversion can be achieved by transforming 5-carboxyphthalide into its corresponding amide, followed by dehydration using a suitable dehydrating agent [, ].

Q4: What specific impurities originating from this compound have been identified in citalopram hydrobromide drug substance?

A4: Research has detected the presence of 4-Nitro phthalimide, 5-Bromo phthalide, 5-Amino phthalide, and 4-Amino phthalimide as impurities in citalopram hydrobromide. These impurities are thought to originate from this compound during the manufacturing process [].

Q5: Have any analytical methods been developed to monitor these impurities?

A5: Yes, Ultra Performance Liquid Chromatography (UPLC) methods have been developed and validated for the quantification of 4-Nitro phthalimide, 5-Bromo phthalide, 5-Amino phthalide, and 4-Amino phthalimide in citalopram hydrobromide drug substance [].

Q6: What is the structure of this compound?

A6: this compound is a phthalide derivative with a cyano group (-CN) attached to the 5th position of the benzene ring.

Q7: Are there any known methods to improve the yield of this compound synthesis?

A7: One study reports achieving a higher yield of over 82% for the synthesis of 4-nitrophthalimide, a precursor to 5-aminophthalimide and subsequently this compound, by optimizing the nitration of o-phthalimide with mixed acid [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.